An In-Depth Technical Guide to N-(4-Cyanophenyl)acetamide
An In-Depth Technical Guide to N-(4-Cyanophenyl)acetamide
Introduction: Unveiling a Versatile Synthetic Building Block
N-(4-Cyanophenyl)acetamide, also known by its synonyms 4-acetamidobenzonitrile and 4-cyanoacetanilide, is a bifunctional aromatic compound that holds significant importance as a versatile intermediate in the realms of medicinal chemistry and materials science.[1][2] Its structure uniquely combines a reactive nucleophilic secondary amide group with an electrophilic nitrile moiety, positioned para on a stable benzene ring. This strategic arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of more complex molecular architectures.[3] This guide provides a comprehensive technical overview of N-(4-Cyanophenyl)acetamide, from its synthesis and characterization to its applications and safety considerations, designed to empower researchers in leveraging its full synthetic potential.
Physicochemical and Structural Properties
N-(4-Cyanophenyl)acetamide is typically encountered as an off-white crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 35704-19-9 | [1] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Melting Point | 207 °C | [4] |
| Boiling Point (Normal) | 434.85 °C | [4] |
| Appearance | Off-white crystalline powder and chunks | [3] |
| InChIKey | UFKRTEWFEYWIHD-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)NC1=CC=C(C=C1)C#N | [2] |
The crystalline structure of N-(4-Cyanophenyl)acetamide has been elucidated, providing valuable insights into its solid-state conformation and intermolecular interactions, which can influence its solubility and dissolution properties in various solvent systems.
Caption: 2D structure of N-(4-Cyanophenyl)acetamide.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of N-(4-Cyanophenyl)acetamide involves the N-acylation of 4-aminobenzonitrile. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle
The synthesis proceeds via the nucleophilic attack of the primary amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of an acylating agent, typically acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the reaction. The electron-withdrawing nature of the para-nitrile group slightly reduces the nucleophilicity of the amino group compared to aniline, but the reaction proceeds readily under appropriate conditions.[3] The use of a base is often unnecessary when using a highly reactive acylating agent like acetic anhydride, as the reaction is generally favorable.
Caption: Synthetic workflow for N-(4-Cyanophenyl)acetamide.
Detailed Experimental Protocol: Synthesis of N-(4-Cyanophenyl)acetamide
This protocol is adapted from established procedures for the N-acylation of aromatic amines.[5][6]
Materials:
-
4-Aminobenzonitrile
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid (optional, for workup)
-
10% Sodium Bicarbonate Solution (for workup)
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminobenzonitrile (1.0 eq) in a minimal amount of a suitable solvent like glacial acetic acid or, in some variations, perform the reaction neat.
-
Addition of Acylating Agent: To the stirred suspension, slowly add acetic anhydride (1.1 eq). An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water or ice to precipitate the crude product.
-
Neutralization: If the reaction was performed in an acidic medium, neutralize the solution by the slow addition of a 10% sodium bicarbonate solution until the effervescence ceases.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water to remove any unreacted starting materials and water-soluble byproducts.
-
Purification: The crude N-(4-Cyanophenyl)acetamide can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven to remove residual solvent.
Self-Validation: The success of the synthesis can be validated by determining the melting point of the product and comparing it to the literature value. Further confirmation is achieved through the spectroscopic analyses detailed in the following section.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized N-(4-Cyanophenyl)acetamide.
Infrared (IR) Spectroscopy
The IR spectrum provides a unique "fingerprint" of the molecule by identifying its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2230 | C≡N Stretch | Nitrile |
| ~1670 | C=O Stretch (Amide I) | Amide |
| ~1590, 1485 | C=C Stretch | Aromatic Ring |
| ~1530 | N-H Bend (Amide II) | Amide |
The presence of a strong absorption around 2230 cm⁻¹ is characteristic of the nitrile group, while the strong carbonyl absorption around 1670 cm⁻¹ and the N-H stretch confirm the formation of the amide.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | Amide N-H |
| ~7.7 | Doublet | 2H | Aromatic C-H (ortho to -CN) |
| ~7.6 | Doublet | 2H | Aromatic C-H (ortho to -NHAc) |
| ~2.1 | Singlet | 3H | Methyl C-H (-COCH₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent used. The aromatic region will show two distinct doublets due to the para-substitution pattern.[9][10]
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | Carbonyl Carbon (C=O) |
| ~142 | Aromatic Carbon (C-NHAc) |
| ~133 | Aromatic Carbon (C-H, ortho to -CN) |
| ~120 | Aromatic Carbon (C-H, ortho to -NHAc) |
| ~118 | Nitrile Carbon (C≡N) |
| ~108 | Aromatic Carbon (C-CN) |
| ~24 | Methyl Carbon (-CH₃) |
Note: The quaternary carbon attached to the nitrile group appears at a relatively upfield position for an aromatic carbon due to the shielding effects of the nitrile.[11][12]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of N-(4-Cyanophenyl)acetamide.[13]
-
Key Fragmentation Pathways:
-
Loss of a ketene molecule (CH₂=C=O) from the molecular ion, resulting in a fragment ion at m/z = 118 (the 4-aminobenzonitrile radical cation). This is a common fragmentation pathway for N-arylacetamides.[14]
-
Loss of a methyl radical (•CH₃) to form an ion at m/z = 145.
-
Formation of an acylium ion at m/z = 43 ([CH₃CO]⁺).
-
Caption: Key fragmentation pathways of N-(4-Cyanophenyl)acetamide in EI-MS.
Applications in Research and Drug Development
The synthetic utility of N-(4-Cyanophenyl)acetamide and its derivatives is well-established in the pharmaceutical industry. The benzonitrile moiety is a recognized pharmacophore and a key structural component in numerous biologically active compounds.[15][16]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): N-(4-Cyanophenyl)acetamide serves as a crucial intermediate in the synthesis of more complex APIs. For instance, the related compound, 4-aminobenzonitrile, is a precursor for the HIV drug Etravirine and the non-steroidal aromatase inhibitor Letrozole, used in breast cancer therapy.[17] The acetamido group in N-(4-Cyanophenyl)acetamide can act as a protected form of the amine, which can be deprotected in a later synthetic step.
-
Scaffold for Biologically Active Molecules: The cyanoacetamide framework is present in a variety of compounds exhibiting diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[18][19][20] The ability to modify both the phenyl ring and the acetyl group allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling N-(4-Cyanophenyl)acetamide.
-
Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
N-(4-Cyanophenyl)acetamide (CAS 35704-19-9) is a fundamentally important and highly versatile chemical intermediate. Its straightforward synthesis, combined with the dual reactivity of its amide and nitrile functional groups, makes it an invaluable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and spectroscopic characteristics, as outlined in this guide, is essential for its effective application in the design and development of novel pharmaceuticals and advanced materials.
References
- Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Journal of the Serbian Chemical Society.
- BenchChem (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
- The Royal Society of Chemistry. (n.d.).
- Global Substance Registration System (GSRS). N-(4-CYANOPHENYL)ACETAMIDE.
- El-Sayed, A. F., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.
- PubChem. (n.d.). N-(4-cyanophenyl)acetamide.
- Syntheses of Medicinal Compounds. (2017). Practical Pharmaceutical Chemistry.
- PubChemLite. (n.d.). N-(4-cyanophenyl)acetamide (C9H8N2O).
- Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. (2018). Molecules.
- BenchChem (2025). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.
- Molbase. (n.d.). N-(4-cyanophenyl)acetamide | 35704-19-9.
- BenchChem (2025). Optimizing temperature and reaction time for 4-Aminobenzonitrile derivatization.
- BenchChem (2025). An In-depth Technical Guide to the Synthesis of 4-Azidobenzonitrile from 4-Aminobenzonitrile.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Preparation of Acetanilide. (n.d.). Practical Organic Chemistry.
- ChemicalBook. (2023). N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide | 1900865-84-0.
- SpectraBase. (n.d.). 2-(4-cyanophenyl)acetamide.
- Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
- ResearchGate. (2022). FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and 2-(4-chlorophenyl)-3-iminoisoindolin-1-one (bottom).
- Autore, G., et al. (2010).
- Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2019). Molbank.
- The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- Fragmentation and Interpretation of Spectra. (n.d.). Mass Spectrometry.
- BenchChem (2025). Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile.
- The Role of 4-Chlorobenzonitrile in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- BenchChem (2025). Application Notes: Synthesis of Azo Dyes and Pigments Using 4-Aminobenzonitrile.
- Crystal structure and Hirshfeld surface analysis of methyl 4′-amino-3′,5′-dicyano-2,2′′-dioxodispiro[indoline-3,1. (2021).
- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (2015). Journal of Saudi Chemical Society.
- 13C-NMR. (n.d.). Chemistry LibreTexts.
- Table of Characteristic IR Absorptions. (n.d.). University of Pardubice.
- ResearchGate. (2025).
- Chemcasts. (n.d.). Thermophysical Properties of n-(4-Cyanophenyl)acetamide.
- Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. (2018). Journal of Molecular Structure.
- NIST. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- 13-C NMR Chemical Shift Table. (n.d.).
- A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers. (2025).
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). Journal of Medicinal Chemistry.
- 13-C NMR Chemical Shift Table. (n.d.). Scribd.
- Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. (2025).
- Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (2008).
- Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-[(1Z,3E) - PubMed Central. (2021). Acta Crystallographica Section E: Crystallographic Communications.
Sources
- 1. N-(4-cyanophenyl)acetamide | C9H8N2O | CID 37256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem-casts.com [chem-casts.com]
- 5. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. compoundchem.com [compoundchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. PubChemLite - N-(4-cyanophenyl)acetamide (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

